molecular formula C17H25N3O B11961694 1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide CAS No. 7152-08-1

1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide

Cat. No.: B11961694
CAS No.: 7152-08-1
M. Wt: 287.4 g/mol
InChI Key: LVKUSLBPUHAEAQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a benzyl group and a pyrrolidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide typically involves the reaction of 1-benzyl-4-piperidone with pyrrolidine under specific conditions. One common method includes the use of a Wittig reaction followed by hydrolysis to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Piperidine Derivatives: These compounds feature the piperidine ring and may also exhibit similar properties.

Uniqueness: 1-Benzyl-4-(1-pyrrolidinyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other similar compounds .

Properties

CAS No.

7152-08-1

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C17H25N3O/c18-16(21)17(20-10-4-5-11-20)8-12-19(13-9-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H2,18,21)

InChI Key

LVKUSLBPUHAEAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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